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Cecropin-C

Cat. No.: B1577544
Attention: For research use only. Not for human or veterinary use.
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Description

Cecropin-C is a cationic antimicrobial peptide (AMP) originally identified in insects like the African malaria mosquito (Anopheles gambiae) and the Tsetse fly, where it plays a critical role in innate immunity . This synthetic peptide is offered as a high-purity lyophilized powder for research applications. Its primary research value lies in its potent, broad-spectrum antimicrobial activity and its complex mechanism of action, which offers a multifaceted approach to combating pathogens. Studies on Cecropin peptides demonstrate significant antifungal activity against Candida albicans. The minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) for Cecropin against C. albicans have been reported as 0.9 µg/mL and 1.8 µg/mL, respectively, with killing kinetics showing complete eradication of the fungus within 40 minutes at the MFC . The mechanism involves disrupting the microbial cell membrane, increasing its permeability and fluidity, which leads to cell necrosis . Electron microscopy studies confirm that treatment with Cecropin causes the cell wall to become rough and nicked, ultimately leading to cell dissolution . Beyond membrane disruption, research indicates that Cecropin can induce the production of reactive oxygen species (ROS) and cause changes in the mitochondrial membrane potential within target cells, contributing to cell death . As a model AMP, this compound is a vital tool for researching new therapeutic strategies, particularly against drug-resistant bacterial and fungal strains, given that AMPs are less prone to inducing drug resistance . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored at or below -20°C.

Properties

bioactivity

Antibacterial

sequence

GWLKKLGKRIERIGQHTRDATIQGLGIAQQAANVAATARG

Origin of Product

United States

Discovery, Classification, and Biological Origin of Cecropin C

Identification and Isolation of Cecropin-C

Cecropins were initially discovered as potent antibacterial proteins induced in the hemolymph of the giant silk moth, Hyalophora cecropia, following bacterial challenge. mdpi.comwikipedia.orgnih.govqyaobio.combiotechrep.irdiva-portal.orgnih.gov This discovery was a significant step in understanding the innate immune system of insects. wikipedia.orgbiotechrep.ir Early research on H. cecropia identified several antibacterial proteins, including the major cecropins A and B. diva-portal.orgnih.gov Further investigation led to the discovery and isolation of additional minor antibacterial components, among them this compound. nih.gov Cecropin (B1577577) C was found to be present in very low quantities in the hemolymph of H. cecropia. mdpi.com The isolation process for cecropins from H. cecropia involved purifying these antibacterial factors from the hemolymph of immunized pupae. diva-portal.orgnih.gov

Classification of this compound within the broader Cecropin Family

Cecropins constitute a major family of antimicrobial peptides (AMPs) found in insects, characterized by their α-helical structure and activity against both Gram-positive and Gram-negative bacteria. mdpi.comwikipedia.orgbiotechrep.irnih.govfrontiersin.orgmdpi.comresearchgate.net The cecropin family is diverse, with members identified in various insect orders, including Lepidoptera, Diptera, and Coleoptera. nih.govbiotechrep.irmdpi.comnih.gov this compound is classified as a member of this family. biotechrep.irfrontiersin.orgbicnirrh.res.in

Relationship of this compound to other Cecropin types (e.g., Cecropin A, B, D, P1)

This compound shares structural and functional similarities with other members of the cecropin family, such as Cecropin A, B, and D. mdpi.combiotechrep.irfrontiersin.org These peptides are generally small, cationic, and form α-helical structures. mdpi.comwikipedia.orgbiotechrep.irfrontiersin.orgmalariaworld.org

In Hyalophora cecropia, Cecropin C has an amino acid sequence that is identical to Cecropin A up to residue 37, but it lacks the C-terminal blocking group present in Cecropin A. mdpi.comnih.gov This structural difference has led to the suggestion that Cecropin C might be a precursor or a degradation product of Cecropin A in this species. mdpi.comnih.gov

In Drosophila melanogaster, the genome encodes four functional cecropin genes: CecA1, CecA2, CecB, and CecC. nih.govbiorxiv.orgflybase.orgnih.gov These cecropins show high sequence similarity, with only a few amino acid differences. acs.org Specifically, there are only two amino acid changes between D. melanogaster CecA and CecC. acs.org

Cecropin P1 is another member of the broader cecropin family, originally isolated from the parasitic nematode Ascaris suum. mdpi.comqyaobio.comacs.orgnih.gov While sharing the characteristic α-helical structure, Cecropin P1 exhibits some differences, such as the potential lack of C-terminal amidation which is common in many insect cecropins. acs.orgnih.gov

The relationships between different cecropin types can be visualized through phylogenetic analysis, which shows clustering of cecropin genes within the same insect order, although complex evolutionary histories exist. nih.govnih.gov

Natural Occurrence and Distribution of this compound

This compound has been documented in several insect species, contributing to their innate immune responses. wikipedia.orgnih.govbicnirrh.res.inmalariaworld.orgflybase.orgnih.govacs.orgebi.ac.ukuniprot.org

Documented Presence in Insect Species (e.g., Hyalophora cecropia, Drosophila melanogaster, Anopheles gambiae)

Hyalophora cecropia : Cecropin C was first identified and isolated from the hemolymph of the giant silk moth Hyalophora cecropia. mdpi.comdiva-portal.orgnih.gov It is present in this species, although typically in low quantities compared to other cecropins like Cecropin A and B. mdpi.comnih.gov

Drosophila melanogaster : The fruit fly Drosophila melanogaster is known to possess this compound. nih.govbicnirrh.res.inbiorxiv.orgflybase.orgnih.govacs.orgebi.ac.ukuniprot.org The Drosophila genome contains a cluster of cecropin genes, including CecC. nih.govbiorxiv.orgnih.gov Cecropin C in D. melanogaster is expressed upon infection and contributes to host defense. biorxiv.orgflybase.orguniprot.org It is strongly expressed during the pupal stage in D. melanogaster. flybase.orgnih.gov

Anopheles gambiae : this compound has also been identified in the African malaria mosquito, Anopheles gambiae. malariaworld.orguniprot.orgnovoprolabs.comnih.govpnas.orgresearchgate.net Three cecropin genes, AgCecA-C, have been identified in Anopheles gambiae, forming a gene cluster. malariaworld.orgnih.gov Cecropin C is located downstream of AgCecA in this cluster. nih.gov Cecropin RNA, including likely Cecropin C, is induced by infection with bacteria and Plasmodium in Anopheles gambiae. researchgate.net Its expression levels vary in different body parts of the adult mosquito and are limited to the early pupal stage during development. researchgate.net

The presence of this compound and other cecropins in these diverse insect species highlights the conserved role of these peptides in the invertebrate innate immune system. wikipedia.orgbiotechrep.ir

Table 1: Documented Presence of this compound in Select Insect Species

Insect SpeciesDocumented Presence of this compound
Hyalophora cecropiaYes
Drosophila melanogasterYes
Anopheles gambiaeYes

Table 2: Amino Acid Sequence Length of this compound in Select Species

Insect SpeciesLength (amino acids)Source
Drosophila melanogaster40 bicnirrh.res.in / 63 ebi.ac.ukuniprot.orgAMPTox bicnirrh.res.in, InterPro ebi.ac.uk, UniProt uniprot.org
Anopheles gambiae59 uniprot.orgUniProt uniprot.org

Note: Discrepancies in reported length for D. melanogaster may be due to inclusion/exclusion of signal peptides or pro-regions in different databases.

Table 3: Relationship of this compound to Other Cecropins in Hyalophora cecropia

Cecropin TypeRelationship to this compound in H. cecropia
Cecropin AIdentical amino acid sequence up to residue 37, C-terminal blocking group absent in Cecropin C. May be a precursor or degradation product. mdpi.comnih.gov
Cecropin BStructurally related, but distinct. mdpi.comnih.gov
Cecropin DShows homology to Cecropin A and B, distinct from Cecropin C. mdpi.comnih.gov

Table 4: Relationship of this compound to Other Cecropins in Drosophila melanogaster

Cecropin TypeRelationship to this compound in D. melanogaster
Cecropin A1High sequence similarity, two amino acid changes between CecA and CecC. acs.org
Cecropin A2High sequence similarity, two amino acid changes between CecA and CecC. acs.org
Cecropin BHigh sequence similarity. acs.org

Molecular Architecture and Structural Features of Cecropin C

Primary Amino Acid Sequence Analysis and Characterization

The primary structure of Cecropin-C, like other cecropins, is defined by its specific sequence of amino acids. For example, this compound from the African malaria mosquito, Anopheles gambiae, has a defined amino acid sequence. novoprolabs.com Analysis of this sequence reveals the distribution of charged and hydrophobic residues, which is fundamental to its function. The sequence length for Anopheles gambiae this compound is 37 amino acids. novoprolabs.com The theoretical molecular weight is approximately 3849.57 Da, and the theoretical isoelectric point (pI) is highly basic at 12.43. novoprolabs.com

Characteristic Value Source Organism
Sequence Length 37 amino acids Anopheles gambiae
Molecular Weight (Mw) ~3849.57 Da Anopheles gambiae
Theoretical pI 12.43 Anopheles gambiae
Amino Acid Sequence GRRFKKFLKKVEGAGRRVANAAQKGLPLAAGVKGLVG Anopheles gambiae novoprolabs.com

Secondary Structural Elements of this compound

Cecropins typically adopt a secondary structure characterized by two α-helical segments separated by a flexible hinge region when in contact with membranes or membrane-mimetic environments. mdpi.commdpi.comencyclopedia.pubmdpi.comacs.orgnih.gov

The N-terminal region of cecropins forms an amphipathic α-helix. mdpi.commdpi.commdpi.comacs.orgnih.gov This helix is characterized by having both hydrophilic (polar/charged) and hydrophobic (non-polar) faces. The hydrophilic face is typically rich in basic amino acid residues, such as lysine (B10760008) and arginine, which are positively charged at physiological pH. mdpi.comnih.gov This cationic nature facilitates initial electrostatic interactions with the negatively charged phospholipid headgroups found on bacterial membranes. mdpi.comencyclopedia.pubnih.govmalariaworld.org

Connecting the N-terminal and C-terminal helical segments is a flexible hinge region. mdpi.commdpi.comencyclopedia.pubmdpi.comacs.orgnih.gov This region is often enriched in residues like glycine (B1666218) and proline, which can introduce kinks or flexibility into the peptide chain. mdpi.commdpi.comnih.govmalariaworld.orgrcsb.orgnih.govfrontiersin.org The flexibility of this region is hypothesized to be important for the peptide's ability to undergo conformational changes necessary for interacting with and inserting into the bacterial membrane, potentially facilitating pore formation. rcsb.orgacs.orgrcsb.org

The C-terminal part of cecropins typically forms a more hydrophobic α-helix. mdpi.commdpi.commdpi.comacs.orgnih.gov This segment is enriched in hydrophobic amino acid residues. This hydrophobic nature drives the insertion of the C-terminus into the non-polar core of the lipid bilayer of the bacterial membrane after the initial electrostatic attraction mediated by the N-terminus. mdpi.comencyclopedia.pubnih.govmalariaworld.org

While many insect cecropins are amidated at their C-terminus, which is thought to contribute to their broad antimicrobial activity and interaction with membranes, this compound from Anopheles gambiae is noted as potentially not following this conserved structural pattern. malariaworld.orgnih.gov The sequence provided for Anopheles gambiae this compound shows a free carboxyl group at the C-terminus (-OH), rather than an amide group (-NH2). novoprolabs.com This lack of amidation in some mosquito cecropins, including potentially this compound, represents a distinctive feature compared to many other characterized insect cecropins. malariaworld.orgmdpi.com

Conformational Dynamics and Three-Dimensional Structure

In aqueous solution, cecropins typically exist in a disordered or random coil conformation. nih.govnih.govmdpi.com However, upon interacting with bacterial membranes or membrane-mimetic environments such as micelles (e.g., dodecylphosphocholine (B1670865) (DPC) or sodium dodecyl sulfate (B86663) (SDS)), they undergo a conformational change to adopt a more ordered, largely α-helical structure. acs.orgnih.govmdpi.com

Three-dimensional structural studies, often employing Nuclear Magnetic Resonance (NMR) spectroscopy in membrane-mimetic environments, have revealed the helix-hinge-helix architecture of cecropins. acs.orgnih.govrcsb.orggmclore.orgnthu.edu.tw These studies demonstrate the formation of the N-terminal amphipathic helix and the C-terminal hydrophobic helix, connected by the flexible hinge. acs.orgnih.govrcsb.org The precise conformation and the extent of helicity can be influenced by the surrounding environment, such as the type of membrane mimetic used. acs.orgnih.gov The conformational dynamics, particularly the flexibility of the hinge region, are considered important for the peptide's interaction with and insertion into the lipid bilayer, contributing to its membrane-disrupting activity. rcsb.orgrcsb.org

Structural Homology and Variations Compared to other Cecropins

This compound shares structural homology with other members of the cecropin (B1577577) family, including Cecropin A, Cecropin B, and Cecropin D. nih.govmdpi.com These peptides generally consist of an amphipathic N-terminal region and a hydrophobic C-terminal region connected by a hinge. acs.orgmdpi.commdpi.com

Despite these shared features, variations exist among different cecropins in terms of amino acid sequence, length, and post-translational modifications, which can influence their activity and target specificity. For example, Cecropin A and Cecropin B are typically 37 and 35 amino acids long, respectively, and are often amidated at the C-terminus, a modification that can enhance antimicrobial activity. mdpi.comwikipedia.orgmdpi.com Cecropin C from Hyalophora cecropia has an amino acid sequence that is identical to Cecropin A up to residue 37 but lacks the C-terminal blocking group present in Cecropin A. nih.gov This suggests Cecropin C might be a precursor or degradation product of Cecropin A in this species. nih.govmdpi.com

Sequence comparisons of cecropins from different species also highlight variations. For instance, Anopheles gambiae Cecropin D has a longer mature peptide compared to Anopheles gambiae Cecropins A, B, and C, primarily due to an additional cationic C-terminal tail. malariaworld.org In Drosophila melanogaster, the natively expressed cecropins (CecA, CecB, and CecC) show high sequence similarity, with only a few amino acid changes. acs.orgnih.gov Specifically, D. melanogaster CecA and CecC differ by only two amino acids: an Ile to Leu change at position 6 and a Val to Ile change at position 13. acs.orgnih.gov CecB is more divergent, with additional changes. nih.gov These seemingly conservative changes have been shown to impact antibacterial activity against different bacterial species. acs.orgnih.gov

The presence or absence of a C-terminal amidation is another key variation. While many insect cecropins are amidated at the C-terminus, which is known to increase their activity and spectrum, some, like the Cecropin A from Aedes albopictus, are not amidated. mdpi.comnih.gov

Cellular and Molecular Mechanisms of Action of Cecropin C

Interaction with Microbial Membranes

The primary mechanism by which cecropins, including Cecropin-C, exert their antimicrobial effects involves direct interaction with the microbial cell membrane. wikipedia.orgnih.govnovoprolabs.comebi.ac.uk This interaction is largely driven by the physicochemical properties of cecropins, which are typically cationic and amphipathic. wikipedia.orgnih.gov The positively charged nature of the peptides facilitates initial attraction to the negatively charged surface of microbial membranes, which are rich in anionic phospholipids (B1166683) (unlike the more neutral membranes of mammalian cells). nih.gov

Membrane Binding and Orientation

Upon encountering a microbial membrane, cecropin (B1577577) peptides initially bind to the surface. nih.gov This binding is mediated by electrostatic interactions between the positively charged amino acid residues in the peptide, particularly in the N-terminal region, and the negatively charged headgroups of the membrane lipids. nih.gov Following initial electrostatic attraction, the peptides undergo a conformational change, often adopting an α-helical structure in the membrane environment, whereas they may exist in a random coil conformation in aqueous solution. wikipedia.org

The peptides then orient themselves parallel to the membrane surface, with their amphipathic α-helices positioning the polar, charged residues towards the hydrophilic lipid headgroups and the non-polar, hydrophobic residues inserting into the hydrophobic core of the lipid bilayer. nih.gov Studies using techniques like circular dichroism and molecular dynamics simulations have provided insights into this membrane-bound conformation and orientation.

Membrane Permeabilization and Disruption

The accumulation and interaction of cecropin peptides within the microbial membrane lead to increased permeability and ultimately disruption of the membrane integrity. novoprolabs.comebi.ac.uk This disruption compromises the barrier function of the membrane, leading to depolarization, leakage of essential intracellular components, and ultimately cell death. novoprolabs.comebi.ac.uk The specific mode of membrane permeabilization can depend on factors such as peptide concentration and lipid composition. nih.gov

"Carpet" Model of Membrane Lysis

One proposed mechanism for cecropin-induced membrane lysis, particularly at higher peptide concentrations, is the "carpet" model. nih.gov In this model, the peptides initially bind to the membrane surface, covering it like a carpet without inserting deeply. As the peptide concentration on the membrane surface increases and reaches a critical threshold, the accumulated peptides are thought to induce strain and disorder in the lipid bilayer, leading to a detergent-like effect that causes the membrane to disintegrate or form micelles. This process results in rapid and extensive membrane breakdown.

Pore or Channel Formation Mechanisms

At lower peptide concentrations, or depending on the specific peptide and membrane composition, cecropins can also induce membrane permeabilization through the formation of discrete pores or channels. nih.govnovoprolabs.com Two primary models have been proposed to describe the structure of these peptide-lipid aggregates: the barrel-stave model and the toroidal pore model. nih.gov

In the barrel-stave model, peptides insert perpendicularly into the lipid bilayer, arranging themselves like staves of a barrel to form a transmembrane pore with a hydrophilic interior and a hydrophobic exterior interacting with the lipid tails.

In the toroidal pore model, the peptides associate with the lipid headgroups and induce a curvature in the membrane, causing the lipid monolayers to bend and form a pore lined by both peptides and the headgroups of the lipids. nih.gov This model suggests that the peptides remain associated with the lipid headgroups throughout the pore formation process. Experimental evidence suggests that some cecropins or cecropin-derived peptides may act via a toroidal pore mechanism. nih.gov The type of pore formed can influence the leakage of ions and molecules, contributing to cell death. nih.govnovoprolabs.com

Differential Interaction with Gram-Negative vs. Gram-Positive Bacterial Membranes

Cecropins, including this compound, typically exhibit higher antimicrobial activity against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov This differential activity is primarily attributed to the distinct differences in the cell envelopes of these two types of bacteria.

Gram-negative bacteria possess an outer membrane containing lipopolysaccharides (LPS), which contribute a significant negative charge to the cell surface. This highly anionic surface provides a strong initial electrostatic attraction for the cationic cecropin peptides, facilitating their accumulation and interaction with the underlying cytoplasmic membrane.

Gram-positive bacteria, on the other hand, lack an outer membrane but have a thick peptidoglycan layer anchored to the cytoplasmic membrane by negatively charged teichoic acids. While these teichoic acids also provide a negative charge for electrostatic interaction, the thick peptidoglycan layer can act as a barrier, potentially hindering the access of cecropin peptides to the cytoplasmic membrane where they exert their lytic effects. Studies have investigated the role of specific peptide regions, such as the C-terminal helix, in the preferential activity against Gram-negative bacteria.

Effects on Fungal Cell Walls and Membranes

Cecropins have also demonstrated antifungal activity against various fungi, including Candida albicans. ebi.ac.uk The mechanisms of action against fungi involve interactions with both the fungal cell wall and the cell membrane.

Electron microscopy studies have shown that cecropin treatment can lead to observable changes in the fungal cell wall, such as becoming rough and nicked, although the primary target appears to be the cell membrane.

Cecropins affect the fungal cell membrane by altering its permeability and fluidity, ultimately leading to its destruction and subsequent cell necrosis. Similar to their action on bacterial membranes, cecropins interact with the lipid bilayer of the fungal plasma membrane, which contains ergosterol (B1671047) instead of cholesterol as the main sterol. This interaction disrupts the membrane's integrity, causing leakage of intracellular contents.

Furthermore, studies have indicated that cecropins can induce the production of excessive reactive oxygen species (ROS) within fungal cells, which can lead to lipid peroxidation of the mitochondrial membrane and changes in mitochondrial membrane potential, contributing to cell death.

Intracellular Targets and Biochemical Pathways

While membrane disruption is considered the primary mechanism, some AMPs, including potentially cecropins, can penetrate the cell membrane and interact with intracellular targets plos.orgasm.org. This suggests that in addition to compromising membrane integrity, this compound may influence internal cellular processes.

Modulation of Intracellular Processes (e.g., reactive oxygen species production, mitochondrial dysfunction, nucleic acid binding)

Research on other cecropins and AMPs provides insights into potential intracellular effects relevant to this compound. For instance, Cecropin A has been shown to induce oxidative stress by significantly reducing levels of NADPH and glutathione, leading to the formation of reactive oxygen species (ROS) mdpi.com. Excessive ROS production can damage cellular components and contribute to cell death mdpi.compaulogentil.com.

Furthermore, some AMPs, including a Cecropin-4 derived peptide, have been observed to induce mitochondrial dysfunction in fungi like Candida albicans. This dysfunction is associated with increased intracellular ROS generation, changes in mitochondrial membrane potential, and ATP depletion nih.govnih.gov. Mitochondrial damage can initiate apoptosis pathways mdpi.comfrontiersin.org. While direct evidence for this compound is limited, these findings suggest a potential for similar effects on microbial mitochondria.

Some studies also indicate that the C-terminal region of certain cecropins, such as Cecropin P1, can affect DNA-binding capacity, suggesting a potential intracellular mechanism involving interaction with nucleic acids acs.org. AMPs have been reported to target intracellular molecules like DNA, RNA, and proteins, inhibiting synthesis or enzymatic activity asm.orgroyalsocietypublishing.org.

The interplay between membrane damage and intracellular effects is complex. Membrane permeabilization can lead to ion imbalance and disruption of cellular homeostasis, which in turn can impact intracellular processes and potentially exacerbate oxidative stress or mitochondrial dysfunction mdpi.comnih.gov.

Spectrum of Biological Activities of Cecropin C in Preclinical Models

Antimicrobial Activity against Bacterial Pathogens (In Vitro and Animal Models)

Cecropins, including Cecropin-C, exhibit potent antimicrobial activity against a broad spectrum of bacteria. This activity has been observed in both in vitro settings and animal models. nih.govmdpi.comnih.govoup.comnih.govasm.org The mechanism of action typically involves the interaction of the positively charged N-terminus of cecropins with the negatively charged bacterial membranes, leading to pore formation and membrane destabilization, ultimately resulting in bacterial lysis. researchgate.netbiorxiv.orgacs.org

Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, Salmonella typhimurium)

Cecropins generally show high in vitro activity against Gram-negative bacteria. mdpi.comnih.gov Studies have reported the efficacy of various cecropins against key Gram-negative pathogens such as Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Salmonella typhimurium. nih.govoup.comnih.govbiorxiv.orgnih.govresearchgate.netguidetopharmacology.org For instance, some cecropins have demonstrated potent activity against Escherichia coli with low minimal inhibitory concentrations (MICs). nih.govmdpi.com Activity against Pseudomonas aeruginosa and Acinetobacter baumannii has also been noted in various studies, including those using animal models like Galleria mellonella and Caenorhabditis elegans. nih.govnih.govasm.orgasm.org The preferential activity against Gram-negative bacteria has been linked to differences in the composition and properties of bacterial membranes compared to Gram-positive bacteria. mdpi.com

Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Micrococcus luteus)

While generally more active against Gram-negative bacteria, some cecropins also exhibit activity against Gram-positive organisms, although often to a lesser extent. mdpi.comnih.govoup.commdpi.com Activity against Staphylococcus aureus and Micrococcus luteus has been reported for certain cecropins. nih.govoup.comnih.govnih.govresearchgate.net However, some studies indicate limited or no efficacy of certain cecropins against Gram-positive bacteria in specific assays. nih.govasm.org The C-terminal modification of cecropin (B1577577) A has been shown to be essential for broad-spectrum antimicrobial activity, including against Gram-positive bacteria. asm.org

Activity against Multi-Drug Resistant (MDR) Bacterial Strains

The increasing prevalence of multi-drug resistant (MDR) bacterial strains highlights the need for alternative antimicrobial agents. nih.gov Cecropins, including this compound, have shown promise in this regard, demonstrating activity against MDR bacterial strains. mdpi.comoup.comnih.govresearchgate.netguidetopharmacology.orgresearchgate.net Studies have reported the effectiveness of cecropins and their analogs against MDR strains of Gram-negative bacteria such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govnih.govasm.org The mechanism of action involving membrane disruption makes it difficult for bacteria to develop resistance to these peptides through typical mechanisms. asm.org

Antifungal Activity (In Vitro and Animal Models)

Beyond their antibacterial properties, cecropins have also demonstrated antifungal activity in preclinical studies. researchgate.netmdpi.comnih.govbiorxiv.orgnih.govresearchgate.netmdpi.comnih.govasm.orgnih.govasm.orgmdpi.com This activity has been observed against various fungal species, including both yeast forms and filamentous fungi. researchgate.netmdpi.comnih.govbiorxiv.orgnih.govresearchgate.netmdpi.comnih.govasm.orgnih.govasm.orgmdpi.com

Inhibition of Yeast Forms (e.g., Candida albicans, Candida tropicalis, Candida parapsilosis)

Cecropins have shown fungicidal activity against various Candida species, which are common causes of fungal infections, particularly in immunocompromised patients. researchgate.netmdpi.comnih.govbiorxiv.orgnih.govresearchgate.netmdpi.comnih.govasm.orgnih.govasm.orgmdpi.comnih.govdntb.gov.ua Studies have demonstrated the efficacy of cecropins and their derivatives against Candida albicans, Candida tropicalis, and Candida parapsilosis in vitro. nih.govresearchgate.netmdpi.comnih.govdntb.gov.ua Some peptides have shown significant antifungal activity against both C. albicans and non-albicans Candida species, including fluconazole-resistant strains. nih.gov The mechanism of antifungal action against Candida species can involve the destabilization of the yeast cell wall and membrane, leading to increased membrane permeability and cell death. nih.govdntb.gov.ua

Efficacy against Filamentous Fungi (e.g., Aspergillus fumigatus)

In addition to yeast, cecropins have also shown efficacy against filamentous fungi, such as Aspergillus fumigatus. mdpi.comnih.govmdpi.comnih.govasm.orgjmb.or.kroup.combiotechrep.ir Aspergillus fumigatus is an opportunistic mold that can cause serious infections, particularly in vulnerable populations. asm.orgjmb.or.kr In vitro studies have indicated the activity of cecropins against Aspergillus fumigatus conidia. asm.orgjmb.or.kroup.com

Impact on Fungal Morphogenesis and Biofilm Formation

Cecropins have been shown to contribute to antifungal defense, with in vitro studies suggesting antifungal activity. escholarship.org Specifically, synthetic peptides derived from cecropin D, such as ΔM4, have been investigated for their antifungal properties against Candida species. nih.govfrontiersin.org These peptides demonstrated fungicidal activity against the yeast forms of Candida albicans, Candida tropicalis, and Candida parapsilosis. nih.govfrontiersin.org Candida glabrata, however, showed greater resistance to these peptides. nih.govfrontiersin.org

The transition of C. albicans from yeast to filamentous form and the formation of biofilms were effectively reduced by ΔM4. nih.govfrontiersin.org Treatment with Cecropin has been shown to cause the cell wall of Candida albicans to become rough and nicked, ultimately leading to cell death. mdpi.com Cecropin's effects on the cell membrane of treated C. albicans indicated changes in permeability and fluidity, leading to its destruction and cell necrosis. mdpi.com Furthermore, Cecropin can induce excessive production of reactive oxygen species (ROS) in cells, causing changes in mitochondrial membrane potential. mdpi.com

Studies using a Cecropin-4-derived peptide, C18, also showed antifungal activity against C. albicans and non-albicans Candida species with minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/ml. nih.gov Clinical isolates of fluconazole-resistant C. tropicalis were highly susceptible to C18 with MIC values of 8 or 16 μg/ml. nih.gov C18 was found to be superior to fluconazole (B54011) in killing planktonic C. albicans. nih.gov Moreover, C18 could attenuate the virulence of C. albicans by damaging cell structure, retarding hyphae transition, and inhibiting biofilm formation. nih.gov In a Galleria mellonella model of C. albicans infection, C18 improved the survival rate of larvae to 70% and reduced the fungal load significantly. nih.gov C18 significantly reduced biofilm viability in a concentration-dependent manner, inhibiting biofilm formation by 87%, 91%, and 92% at concentrations of 32 μg/ml, 64 μg/ml, and 128 μg/ml, respectively, while fluconazole only inhibited about 50%. nih.gov

Data on the impact of C18 on C. albicans biofilm formation is summarized below:

PeptideConcentration (μg/ml)Biofilm Inhibition (%)
C183287 nih.gov
C186491 nih.gov
C1812892 nih.gov
Fluconazole128~50 nih.gov

Antiparasitic Activity (In Vitro and Animal Models)

Cecropins have demonstrated promising activity against various parasites in preclinical settings. mdpi.com

Effects on Protozoan Parasites (e.g., Trypanosoma cruzi, Plasmodium falciparum)

Several studies have reported the antiparasitic activity of cecropins, including effects on Plasmodium species and Trypanosoma cruzi. mdpi.com

Synthetic cecropins, such as SB-37 and Shiva-1, have shown efficacy against T. cruzi. frontiersin.org These peptides were able to kill trypomastigote forms of the parasite in a dose-responsive manner after a 1-hour exposure in earlier studies. frontiersin.org Shiva-1 was found to be significantly more effective than SB-37 against Trypanosoma cruzi trypomastigotes in terms of parasite damage and lysis. frontiersin.org Another report indicated that Cecropin A displayed trypanostatic effects against T. cruzi, inhibiting its growth at a LC100 of 80 μM, although it did not kill the cells. frontiersin.org

Cecropin-B has shown activity against various Plasmodium species when administered to its mosquito vector. mdpi.com Injecting the peptide into anopheline mosquitoes after a Plasmodium-infected blood meal dramatically affected the development of oocysts. mdpi.com Light microscopy analysis revealed that the peptide also induced deformation of the developing oocysts. mdpi.com Genetically modified Anopheles gambiae mosquitoes expressing cecropin-A showed a 60% reduction in the number of oocysts compared to non-transgenic mosquitoes infected with Plasmodium berghei. mdpi.com

Anopheles mosquito cecropin AMPs, An-cecA, An-cecB, and An-cecC, were tested for in vitro antimalarial activity against P. falciparum 3D7 strain. nih.gov At 50 µM, An-cecA had weak activity (18.7% inhibition), An-cecC showed 40.16% inhibition, and An-cecB reached 100% inhibition. nih.gov An-cecB was selected for further studies and demonstrated potent antimalarial activity against P. falciparum 3D7, the artemisinin-resistant strain 803, and the chloroquine-resistant strain Dd2 in vitro. nih.gov Transmission electron microscope analysis showed that An-cecB seriously affected the morphology and structure of P. falciparum-infected erythrocytes, indicating direct effects on the parasites themselves. nih.gov However, An-cecB was found to be cytotoxic to mammalian cells and had poor antimalarial activity in vivo against P. berghei in a 4-day suppressive test, inhibiting growth by only 5.12% at 25 mg/kg. nih.gov

A chimeric peptide, CM11, derived in part from cecropin A, was evaluated against Toxoplasma gondii. researchgate.net CM11 was effective against tachyzoites of T. gondii in a time and dose-dependent manner in vitro. researchgate.net The inhibitory concentration (IC50) of CM11 on infected VERO cells was estimated at 1.9 µg/ml after 24 hours. researchgate.net Treating infected mice with CM11 and a combination of CM11 and sulfadiazine (B1682646) increased survival time in the BALB/c mouse model of acute toxoplasmosis. researchgate.net

Cecropin-D has shown a reduction in the growth of Leishmania (V) panamensis promastigotes by 57% at a concentration of 100 µM. mdpi.com Cecropin-A extracted from Hyalophora and Drosophila inhibited the growth of Leishmania aethiopica (amastigotes and promastigotes), with lower concentrations being effective against amastigotes (50% inhibition at ~0.250 mg/mL). mdpi.com These peptides showed no hemolytic activity at the same concentrations. mdpi.com

Antiviral Activity (In Vitro and Animal Models)

Antimicrobial peptides, including cecropins, display broad-spectrum antimicrobial activities against viruses. nih.gov Cecropin P1 (CP1), isolated from porcine intestine, has shown antiviral activity against several viruses in vitro, including infectious hematopoietic necrosis virus, viral hemorrhagic septicemia virus, snakehead rhabdovirus, and infectious pancreatic necrosis virus. nih.gov

A study investigated the effects of CP1 against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection in vitro. nih.gov CP1 inhibited PRRSV infection with an EC50 of 112 μg/ml in Marc-145 cells and 65 μg/ml in porcine alveolar macrophages (PAMs). nih.gov Binding and entry assays in Marc-145 cells indicated that CP1 prevents viral adsorption, thus disrupting the initial step of viral entry. nih.gov CP1 also exhibited robust antiviral activity in PAMs, suggesting potential efficacy in vivo. nih.gov

However, a study on anisaxin-2S (A-2S), a cecropin-like peptide from Anisakis nematodes, showed only limited antiviral activity in vitro against three fish viruses (carp rhabdovirus, alloherpesvirus, and paramyxovirus) and a human tick-borne encephalitis virus. researchgate.netfrontiersin.orgnih.gov

Antitumor Activity (In Vitro and Animal Models)

Some insect AMPs, including cecropins, have been shown to possess anticancer activity. mdpi.comnih.gov Recent studies have proven the specific antitumor effect of both Cecropin A and Cecropin B on mammalian leukemia, lymphoma, and hepatocellular carcinoma cell lines, as well as other types of tumor cell lines. scirp.org

Synthetic cecropin A peptides have demonstrated anti-tumor effects against cancer cells in culture systems. nih.gov The cytotoxic and tumor growth-suppressing properties of AMPs have been shown both in vitro and in Drosophila bodies. nih.gov

In vitro studies assessing the tumoricidal potential of Cecropin A and B on MDA-MB-231 (breast adenocarcinoma) and M14K (human mesothelioma) cell lines revealed that the cytotoxic effects were concentration-dependent, being significant at 120 μM and persisting at 60 μM concentrations, but insignificant at 30 μM. scirp.org The MDA-MB-231 cell line was more sensitive to Cecropins A and B than the M14K tumor line. scirp.org The tumoricidal effect was also found to depend on the type of tumor cell line. scirp.org

Cecropin XJ and Mdc were shown to inhibit proliferation and promote apoptosis of transformed cells in vitro. mdpi.com Importantly, at the same concentrations, none of the analyzed AMPs showed cytotoxic effects against normal cell lines, suggesting a selective antitumor activity potentially related to differences in membrane composition and fluidity between transformed and non-transformed cells. mdpi.com Cecropin's antitumor activity has also been demonstrated in in vivo mammalian models, as shown for H. cecropia Cec B and B. mori Cec XJ. mdpi.combiotechrep.ir

A study on anisaxin-2S, a cecropin-like peptide, showed limited anticancer activity in two human cancer cell lines, T24 (bladder cancer) and A549 (lung adenocarcinoma). researchgate.netfrontiersin.orgnih.gov A-2S led to a better arrest of cell proliferation in the T24 cell line than in the A549 cell line. nih.gov

Immunomodulatory Properties and Host Defense Contribution (Cellular/Animal Models)

In addition to their direct antimicrobial effects, AMPs, including cecropins, are known to have immunomodulatory properties, which contribute to their potential as therapeutic agents. nih.govasm.orgexplorationpub.com Cecropins are crucial and evolutionarily conserved components of the innate immune responses. mdpi.com

Role in Systemic and Local Immune Responses

Cecropins play a role in host defense, contributing to the control of certain Gram-negative bacteria and fungi in the systemic immune response. escholarship.org In insects, cecropin genes are strongly induced upon infection, indicating their role in host defense. escholarship.org They are produced in hemocytes, fat bodies, and epithelial cells via immune deficiency (IMD) pathways during infection. mdpi.com

Some studies suggest that pericardial cells (PCs) in mosquitoes, located near periostial regions, may produce humoral factors like lysozymes and are major producers of Cecropin 1 (Cec1). insp.mx After an immunological challenge, mosquito PCs upregulate Cec1 expression. insp.mx PCs are strategically located to release humoral components like cecropin to lyse pathogens on the heart or circulating in the hemolymph, implying a significant role in the systemic immune response. insp.mx The mosquito heart expresses higher levels of Cec1 than the fat body, suggesting it is a key site of cecropin synthesis. insp.mx

Cecropin A (CecA) has been reported to have beneficial immunomodulatory effects on the host. nih.govfrontiersin.org Acting primarily as an anti-inflammatory agent, CecA improved survival after Escherichia coli-induced peritonitis in mice, decreasing endotoxin (B1171834) and tumor necrosis factor α (TNFα) concentrations in the blood. nih.gov It also alleviated inflammation in experimentally induced inflammatory bowel disease (IBD) in mice by hindering the production of pro-inflammatory TNFα, interleukin-1β (IL-1β), and IL-6. nih.gov

In vitro studies on different cell lines have shown that the anti-inflammatory effect of CecA involves the inhibition of key regulatory proteins of inflammation, such as cyclooxygenase-2 (COX-2) and mitogen-activated protein kinases (MAPKs), leading to reduced production of various pro-inflammatory cytokines. nih.govfrontiersin.org Other natural cecropins like SibaCec, Musca domestica cecropin (Mdc), cecropin-TY1, and Aedes aegypti cecropins have shown similar effects in different cell cultures. frontiersin.org In experimentally induced IBD in mice, CecA has been shown to relieve symptoms and reduce the local level of IL-6. frontiersin.org A significant reduction in IFN-γ was also measured after CecA addition and during Poly I:C-evoked inflammation. frontiersin.org

A study using a chicken primary hepatocyte–non-parenchymal cell co-culture investigated the immunomodulatory effects of CecA. frontiersin.org CecA alone at 1 μg/mL decreased the level of IL-6. nih.gov Compared to inflammation evoked by Poly I:C, concentrations of 1, 3.125, and 6.25 μg/mL of CecA attenuated the production of IL-6. nih.gov

Data on the effect of CecA on IL-6 levels in chicken hepatic cell culture is summarized below:

TreatmentCecA Concentration (μg/mL)IL-6 Level (Relative to Control or Poly I:C)Significance
CecA alone1Decreased nih.govp = 0.0381 nih.gov
Poly I:C + CecA1Attenuated nih.govp = 0.0022 nih.gov
Poly I:C + CecA3.125Attenuated nih.govp = 0.0411 nih.gov
Poly I:C + CecA6.25Attenuated nih.govp = 0.0152 nih.gov

Anisaxin-2S, a nematode cecropin, has both direct antibacterial and antiparasitic effects and an indirect effect through immunomodulation of blood lineages. frontiersin.org It exerts an immunostimulatory effect on fish blood cells through upregulation of cytokine expression, with the repertoire being pro-inflammatory or anti-inflammatory depending on the presence or absence of a co-stimulatory antigen. researchgate.netfrontiersin.org

Influence on Inflammatory Markers

Cecropins and cecropin-derived peptides have demonstrated anti-inflammatory effects in various preclinical models. These effects are often linked to their ability to neutralize lipopolysaccharide (LPS), a potent inducer of inflammation, particularly in Gram-negative bacterial infections. mdpi.comasm.org

Studies have shown that cecropin-like peptides can inhibit the expression and production of key pro-inflammatory cytokines. For instance, Aedes aegypti cecropins (AeaeCec1-5) efficiently inhibited the expression of inducible nitric oxide synthase (iNOS), nitrite, tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated mouse peritoneal macrophages and human peripheral blood mononuclear cells (PBMCs). researchgate.net In a mouse model of endotoxin shock, AeaeCec1-5 effectively reduced the expression of TNF-α, IL-1β, and IL-6 in various tissues. researchgate.net

A hybrid peptide, C-L (combining elements of Cecropin A and LL37), showed protective effects against LPS-induced intestinal inflammation in mice, reducing leukocyte infiltration and inflammatory cytokine concentrations. researchgate.net This hybrid peptide also reduced the expression of pro-inflammatory cytokines TNF-α, IL-6, and IFN-γ in mice infected with Enterohemorrhagic Escherichia coli (EHEC). nih.gov

Another study using a cecropin antimicrobial peptide (CAD) in growing male minks reported that a dosage of 100 mg/kg CAD led to lower jejunal TNF-α levels. frontiersin.org

While specific data solely on this compound's direct influence on inflammatory markers in isolation is limited in the provided search results, the documented anti-inflammatory activities of other cecropins and cecropin-derived peptides suggest a potential for similar effects. These mechanisms often involve the modulation of key inflammatory pathways, such as the NF-κB pathway. researchgate.netresearchgate.netthno.orgmdpi.com

Regulation of Gut Microbiota and Intestinal Barrier Function (Animal Models)

Studies have shown that cecropin-like peptides can reduce the populations of harmful bacteria while potentially increasing beneficial ones. For example, cecropin antimicrobial peptides (CAD) have been shown to reduce the relative abundance of Escherichia-Shigella and Mycoplasma in growing male minks. frontiersin.orgresearchgate.net In weaned piglets, CAD has been reported to reduce harmful bacteria like Escherichia coli and simultaneously increase beneficial Lactobacilli. frontiersin.orgresearchgate.netfrontiersin.org

Beyond modulating bacterial populations, cecropins can also impact the physical structure and integrity of the intestinal barrier. Intestinal morphology, including villi height and crypt depth, can be altered by these peptides, promoting the growth of intestinal villi essential for nutrient absorption. frontiersin.orgresearchgate.netfrontiersin.org In growing male minks, supplementation with 200 mg/kg CAD significantly increased duodenal and jejunal villus height and the jejunal villus height-to-crypt depth ratio. frontiersin.orgresearchgate.net

Furthermore, cecropins have been shown to enhance the expression of tight junction proteins, which are critical for maintaining the integrity of the intestinal epithelial barrier. A hybrid peptide containing the functional core region of cecropin A demonstrated the ability to enhance the mRNA and protein levels of ZO-1, claudin-1, and occludin in colon tissues of mice with ulcerative colitis. thno.org Similarly, Cecropin A was observed to modulate ZO-1 and occludin protein expression and enhance barrier function in a porcine jejunum epithelial cell model by suppressing the MEK/ERK pathway. frontiersin.orgmdpi.com Dietary supplementation with cecropin antimicrobial peptides in nursery pigs also resulted in increased expression of ZO-1 and occludin mRNA. frontiersin.org

The influence on gut microbiota composition and the enhancement of intestinal barrier function are interconnected mechanisms by which cecropins may contribute to improved intestinal health and reduced inflammation in preclinical animal models.

Here is a summary of some research findings:

Animal ModelCecropin Type/DerivativeObserved Effect on Inflammatory MarkersObserved Effect on Gut Microbiota/Intestinal Barrier FunctionSource(s)
Mice (LPS-induced)C-L (Hybrid)Reduced leukocyte infiltration, inflammatory cytokine concentrations.Protected intestinal tissue from damage. researchgate.net
Mice (EHEC infection)C-L (Hybrid)Reduced TNF-α, IL-6, and IFN-γ expression.Improved microbiota composition and balance; reduced apoptosis; reduced markers of jejunal epithelial barrier function. nih.gov
Aedes aegypti cecropins in mouse macrophages & human PBMCsAeaeCec1-5Inhibited iNOS, nitrite, TNF-α, IL-1β, and IL-6 expression.Not directly assessed in these specific models. researchgate.net
Growing Male MinksCAD (Cecropin APs)Lower jejunal TNF-α levels (at 100 mg/kg).Reduced Escherichia-Shigella and Mycoplasma; increased duodenal and jejunal villus height; increased jejunal V/C ratio. frontiersin.orgresearchgate.net
Mice (Ulcerative Colitis)Musca domestica cecropin (MDC) & MDC@MCNsAmeliorated pro-inflammatory factors (TNF-α, IFN-γ, IL-6, IL-1β, IL-17, DAO) and increased anti-inflammatory factor (IL-10).Enhanced mRNA and protein levels of tight junctions (ZO-1, claudin-1, occludin); ameliorated intestinal flora imbalance. thno.org
Common CarpCecropinNot specifically detailed in the provided snippets for this model.Altered richness, diversity, and composition of intestinal microbiota; increased relative abundance of Bacteroidetes. nih.gov
Nursery Hainan PigsCAP (Cecropin APs)Lower serum D-lactic acid and DAO levels.Higher V/C ratio and greater villus length in the jejunum; increased expression of ZO-1 and occludin mRNA. frontiersin.org

Genetic Regulation and Biosynthesis of Cecropin C

Cecropin-C Gene Organization and Locus Characteristics

The genes encoding this compound and other cecropins are typically found clustered in insect genomes. In the model organism Drosophila melanogaster, four functional cecropin (B1577577) genes, including this compound (CecC), along with two pseudogenes, are located in a compact cluster spanning approximately 7 kilobases (kb) at chromosomal location 99E2 nih.govuni.luui.ac.iduni-freiburg.denih.govwikipedia.orgoup.comresearchgate.netnih.gov. This arrangement is considered unusually compact researchgate.net.

In contrast, the Cecropin locus in the silkworm Hyalophora cecropia is larger, extending to about 20 kb and containing genes for Cecropins A, B, and D nih.govnih.gov. The domesticated silkworm Bombyx mori possesses a more extensive cecropin gene family, with at least 14 members organized into two clusters on different chromosomes nih.gov. In the mosquito Anopheles gambiae, the three cecropin genes (AgCecA, AgCecB, and AgCecC) form a cluster on the X chromosome. Within this cluster, AgCecA and AgCecB are oriented in opposite directions, while AgCecC is situated downstream of AgCecA and transcribed in the same direction. Each of these three genes contains a single intron wikipedia.orgresearchgate.net.

Transcriptional Regulation of this compound Expression

The expression of this compound, like other insect AMPs, is primarily regulated at the transcriptional level, allowing for a rapid and robust response to microbial challenge.

Inducible Expression upon Microbial Infection

A key characteristic of this compound expression is its strong induction following microbial infection ui.ac.iduni-freiburg.denih.govbiomedical-informatics.net. While low levels of constitutive expression may occur in certain tissues even without infection, a significant increase in transcription is observed upon immune challenge nih.govnih.gov. The appearance of cecropin transcripts can be very rapid, occurring within an hour after bacterial injection in Drosophila, with peak levels reached within a few hours to several days, depending on the insect species and the specific cecropin gene researchgate.netnih.govvwr.com. Studies in Drosophila larvae have indicated that the presence of live bacteria is particularly effective in transmitting the signal for induction mdpi.com. In the nematode Ascaris suum, cecropins, including Cecropin P1, are also positively induced by bacterial injection researchgate.net.

Involvement of Immune Signaling Pathways (e.g., Toll and Imd pathways)

Transcriptional regulation of cecropin genes, including CecC, in Drosophila involves the major immune signaling pathways: Toll and Imd (Immune deficiency) ui.ac.iduni-freiburg.denih.govbiomedical-informatics.net. The Imd pathway is considered crucial for the expression of the four Drosophila cecropin genes, although the Toll pathway also contributes significantly to this response ui.ac.iduni-freiburg.denih.gov. This dual regulation by pathways typically associated with responses to Gram-negative bacteria (Imd) and fungi or Gram-positive bacteria (Toll) may be linked to the broad-spectrum activity of cecropins ui.ac.iduni-freiburg.denih.govnih.gov.

In Anopheles gambiae, the promoter regions of cecropin genes, including AgCecC, contain binding sites for transcription factors belonging to the NF-kappaB family, which are downstream effectors of immune signaling pathways wikipedia.orgresearchgate.net. These promoter regions demonstrate upregulation in response to challenges with lipopolysaccharide (LPS) and heat-inactivated microbes researchgate.net. For AgCecA and AgCecB, at least one NF-kappaB site is necessary for inducible expression researchgate.net. In Drosophila Schneider cells, CecA2 and CecC have shown a moderate transcriptional response when exposed to bacterial LPS and flagellin (B1172586) uni.lu.

Tissue-Specific Expression of this compound

The expression of this compound is not uniform throughout the insect body but is localized to specific tissues involved in the immune response.

Expression in Fat Body and Hemocytes

Following a systemic immune challenge, cecropin genes are highly transcribed in several tissues, most notably the fat body and hemocytes nih.govnih.gov. The fat body, which is functionally analogous to the mammalian liver, is considered a primary site for the synthesis of cecropins that are then secreted into the hemolymph nih.gov. In Bombyx mori, while Cecropin A genes are predominantly expressed in the fat body upon bacterial challenge, Cecropin B genes show a broader expression pattern that includes hemocytes and the fat body nih.gov. In Drosophila, both the fat body and hemocytes exhibit strong induction of cecropin genes during systemic infection ui.ac.iduni-freiburg.denih.govnih.govvwr.com. Studies in Drosophila have indicated that a subset of hemocytes, approximately 5-10%, are involved in cecropin expression after immunization nih.govvwr.com.

Localized Expression in Epithelial Barriers

In addition to systemic expression, localized production of cecropins occurs in epithelial barriers during local infections nih.govnih.govmdpi.com. Tissues such as gut epithelia and the epidermis can express cecropin genes in response to localized microbial presence nih.govnih.gov. In Drosophila larvae, the epidermal cells underlying the cuticle show local expression of Cecropin A1 when subjected to infected wounds mdpi.com. This epidermal immune response has been shown to be dependent on the imd gene mdpi.com. While the specific localized expression of this compound in epithelial barriers is not as extensively documented as that of Cecropin A1, the general principle of localized cecropin expression in these barrier tissues is established.

Post-Translational Modifications and Maturation

Cecropins, including this compound, are synthesized as inactive precursor molecules that undergo post-translational modifications and proteolytic cleavage to yield their mature, active forms. This maturation process is crucial for their function as antimicrobial peptides within the host's innate immune system. Like other antimicrobial peptides (AMPs), cecropins are initially translated as immature pre-peptides. These pre-peptides contain an N-terminal signal peptide that directs them through the cellular secretion machinery. Proteolytic cleavage of this signal peptide is a primary step in the maturation process, resulting in the secretion of the peptide in its mature and active form. nih.govencyclopedia.pub

Before maturation, cecropin precursors typically range in size from 58 to 79 amino acids. The active, mature forms are significantly shorter, containing between 34 and 55 residues. nih.govencyclopedia.pub This reduction in size is a direct result of the processing steps, including signal peptide removal and potentially other cleavages.

A significant post-translational modification observed in many insect cecropins is the amidation of the C-terminal residue. nih.govencyclopedia.pubbiorxiv.orgsfu.ca This modification, typically carried out by peptidylglycine α-amidating monooxygenase, involves the removal of a C-terminal glycine (B1666218) residue and amidation of the preceding amino acid. biorxiv.org C-terminal amidation has been demonstrated to enhance both the antimicrobial activity and the action spectrum of cecropin peptides. nih.govencyclopedia.pubsfu.ca It may also provide protection against carboxypeptidase digestion, thereby increasing the peptide's stability. sfu.ca While many insect cecropins are C-terminally amidated, exceptions exist, such as some Aedes cecropins and Bombyx mori cecropin D, which lack this modification. sfu.ca

Studies on Anopheles gambiae cecropin A have shown that both amidated and glycine-extended (non-amidated) forms can be present, with biochemical analysis of mosquito extracts and cell culture supernatants yielding peptides corresponding to both forms. sfu.ca The presence of a glycine residue at the end of the deduced amino acid sequence of Anopheles gambiae cecropin suggests that C-terminal amidation, involving the removal of this terminal glycine, can occur to produce the fully active peptide. sfu.ca Research comparing the activity of amidated and glycine-extended Anopheles gambiae cecropin, as well as Drosophila amidated cecropin, revealed that amidation did not universally increase antimicrobial activity but did so selectively against certain species. sfu.ca

While this compound is mentioned, specific detailed research findings solely focused on the post-translational modifications and maturation unique to this compound are less extensively documented compared to other cecropins like Cecropin A or B in the provided search results. However, the general mechanisms of signal peptide cleavage and C-terminal amidation are broadly applicable to the cecropin family. One source indicates that compared to cecropin A, no C-terminal blocking group is present in cecropin C, and it is considered a precursor or degradation product of cecropin A. mdpi.com This suggests potential differences in its processing or stability compared to amidated cecropins.

The structural features of mature cecropins, following these modifications, typically include an N-terminal basic, amphipathic domain linked to a more hydrophobic C-terminal segment via a flexible proline- and glycine-rich hinge region. nih.govencyclopedia.pub These structural characteristics are essential for their interaction with microbial membranes. Circular dichroism analyses have shown that in aqueous solution, cecropins have a random coiled structure but adopt α-helical conformations upon interaction with microbial membranes, where they exert their lytic effect. nih.govencyclopedia.pub

The size variation among mature cecropins from different species highlights the diversity in their primary sequences and potentially subtle differences in their processing. The following table illustrates the size range of precursor and mature cecropins based on general findings for the family:

Peptide FormSize Range (amino acids)
Precursor58 - 79
Mature34 - 55

Further detailed research is needed to fully elucidate the specific post-translational modifications and the precise maturation pathway of this compound, and how these might influence its activity spectrum and potency compared to other cecropins.

Data Table:

Peptide FormTypical Size Range (amino acids)Key Modification(s)Functional State
Precursor58 - 79Signal peptide presentInactive
Mature34 - 55Signal peptide cleaved, C-terminal amidation (common)Active

Structure Activity Relationship Sar Studies of Cecropin C and Its Analogs

Influence of N-Terminal Domain Characteristics on Activity

The N-terminal domain of cecropins is typically characterized by its cationic and amphipathic nature, which plays a critical role in the initial interaction with negatively charged bacterial membranes. semanticscholar.orgscirp.orgacs.orgmdpi.com

Role of Cationicity and Amphipathicity

The presence of positively charged amino acid residues, such as lysine (B10760008) and arginine, in the N-terminal domain contributes significantly to the peptide's cationicity. This positive charge facilitates electrostatic attraction and binding to the negatively charged phospholipid headgroups on the surface of bacterial membranes. scirp.orgnih.govresearchgate.netcore.ac.uk The amphipathic nature arises from the segregation of hydrophobic and hydrophilic residues on opposite faces of the α-helix formed by the N-terminal domain. This allows the peptide to interact favorably with both the aqueous environment and the lipid bilayer of the membrane. scirp.orgmdpi.comresearchgate.netcore.ac.uk Studies on synthetic cecropin (B1577577) peptides have demonstrated the critical role of the cationic N-terminus in bacterial inhibition. semanticscholar.org The ability to form specific amphipathic α-helices allows cecropins to act on non-polar lipid cell membranes. scirp.org

Impact of Specific Amino Acid Residues (e.g., Tryptophan, Phenylalanine)

Specific aromatic amino acid residues, such as tryptophan (Trp) and phenylalanine (Phe), located in the N-terminal region can influence the interaction of cecropins with bacterial membranes. The presence of tryptophan and phenylalanine aromatic amino acids at the N-terminus helps the full length of the cecropins to interact with the bacterial membranes. researchgate.net Most mature cecropin peptides contain a tryptophan residue in the first or second positions, which is considered important in conferring full antimicrobial activity. encyclopedia.pubmdpi.com Studies on papiliocin, a cecropin-like peptide, suggested that the presence of tryptophan at position 2 and phenylalanine at position 5 is important for antibacterial activity. Substitution of these residues can impact activity. researchgate.net However, some cecropins from certain insects have shown high effectiveness against bacteria despite lacking an N-terminal tryptophan residue. encyclopedia.pubmdpi.com

Significance of the Hinge Region Flexibility and Composition

Cecropins typically consist of two α-helical segments connected by a flexible hinge region, which often contains glycine (B1666218) or proline residues or both. core.ac.uk This hinge region is believed to provide the flexibility needed for the peptide to undergo conformational changes upon membrane binding and to span the lipid bilayer. semanticscholar.orgnih.gov The flexibility or bending potential induced by sequences like Gly-Ile-Gly or the presence of a proline residue in the central part of peptides may allow the C-terminal α-helix to span the lipid bilayer. nih.gov Studies comparing peptides with and without a flexible hinge region have shown that the presence of this region is required for time-variant, voltage-dependent conductance in lipid membranes, which is indicative of pore formation. nih.gov Synthetic peptides lacking a flexible hinge region have shown significantly reduced antibacterial activity compared to their more flexible analogs. semanticscholar.org While the hinge region may not significantly assist in maintaining helical structure, it appears to contribute to motion flexibility. science.gov In some cases, like Cecropin P1, there might be no evidence of a hinge region, suggesting variations in structure within the cecropin family. nih.gov

Contribution of the C-Terminal Hydrophobic Segment to Efficacy

The C-terminal segment of cecropins is generally more hydrophobic than the N-terminal domain and also often forms an α-helix. semanticscholar.orgscirp.orgmdpi.comcore.ac.uk This hydrophobic region is crucial for the insertion of the peptide into the lipid bilayer of the bacterial membrane after the initial electrostatic interaction mediated by the N-terminus. acs.orgencyclopedia.pubjmb.or.kr The submersion of the C-terminal hydrophobic domains into the phospholipidic hydrophobic chains is part of the mechanism by which cecropins interact with membranes. encyclopedia.pub These hydrophobic interactions are considered essential for antimicrobial activity. acs.org The hydrophobic C-terminal region synergistically enhances the membrane interaction initiated by the N-terminus. frontiersin.org

Oligomerization and its Role in Membrane Interaction

At certain concentrations, cecropin peptides can self-assemble or oligomerize on the bacterial membrane surface. This oligomerization is crucial for the formation of pores or channels that disrupt membrane integrity and lead to cell death. acs.orgencyclopedia.pubresearchgate.net At high concentrations, cecropins can form carpet-like structures with detergent-like properties that result in cell death. encyclopedia.pub At lower concentrations, cecropins organize into oligomers that form pores through the cellular phospholipid layer, leading to an electrolyte imbalance. encyclopedia.pub Multiple cecropin peptides can associate to form a pore, disrupting membrane integrity. acs.org The formation of large pores in bacterial cell membranes is suggested to be the basis for the broad antibacterial activity of cecropins. nih.gov Studies using model lipid membranes support a model where cecropin peptides initially interact as monomers with the lipid heads, then submerge their C-terminal hydrophobic domains, and finally organize into oligomers to form ion-permeable pores. encyclopedia.pub

Engineering and Synthetic Approaches for Cecropin C Analogs and Derivatives

Rational Design Principles for Enhanced Activity and Stability

Rational design of Cecropin-C analogs is guided by a fundamental understanding of its structure-activity relationship. Key principles involve modifying the peptide's physicochemical properties to optimize its interaction with microbial membranes while minimizing effects on host cells. Computational tools and predictive algorithms are increasingly used to model and predict the impact of specific amino acid substitutions on the peptide's structure and function. rsc.org

A primary goal is to enhance the amphipathic α-helical structure, which is crucial for its membrane-disrupting activity. nih.gov This involves strategic placement of charged and hydrophobic residues to create a more defined polar and nonpolar face on the helix. Increasing the net positive charge can enhance the initial electrostatic attraction to negatively charged bacterial membranes. nih.govfrontiersin.org Simultaneously, optimizing hydrophobicity is critical, as excessive hydrophobicity can lead to non-specific interactions with host cell membranes and increased toxicity. nih.gov

Strategies to improve stability focus on protecting the peptide from proteolytic degradation. researchgate.net This can be achieved through various chemical modifications, such as N-terminal acetylation and C-terminal amidation, which block the action of exopeptidases. creative-peptides.com The introduction of unnatural or D-amino acids can also confer resistance to proteases. nih.gov

Strategies for Chemical Modification and Amino Acid Substitution

Various chemical modifications and amino acid substitutions are employed to create this compound analogs with improved properties. These strategies are often guided by the rational design principles mentioned above and can be systematically explored to fine-tune the peptide's activity and stability. frontiersin.orgnih.gov

One effective strategy to increase the proteolytic stability of this compound is the substitution of L-amino acids with their D-enantiomers. nih.govwikipedia.org Peptides composed entirely of D-amino acids (enantiomers) often retain the antimicrobial activity of their L-counterparts because their mechanism of action primarily involves interactions with the lipid bilayer of bacterial membranes, which is achiral. nih.gov However, they are resistant to degradation by proteases, which are stereospecific for L-amino acids. nih.gov

Studies have shown that the D-enantiomers of cecropin (B1577577) A and cecropin-melittin hybrid peptides are as active as the L-isomers against various bacteria. nih.gov The introduction of single or multiple D-amino acid substitutions can also significantly enhance stability without compromising activity. nih.govfrontiersin.org

Table 1: Impact of D-Amino Acid Substitution on Peptide Stability

Peptide Modification Stability in Human Plasma Reference
Pep05 L-amino acids Low frontiersin.org

Modifying the hydrophobicity and net charge of this compound is a common approach to enhance its antimicrobial potency and selectivity. nih.govsemanticscholar.org Increasing the net positive charge by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine can strengthen the initial electrostatic attraction to the negatively charged bacterial membrane. nih.govfrontiersin.org

However, there is an optimal balance, as an excessively high positive charge does not always correlate with increased activity and can sometimes reduce selectivity. nih.gov Similarly, adjusting hydrophobicity by substituting or adding hydrophobic amino acids can modulate the peptide's ability to insert into and disrupt the bacterial membrane. researchgate.net An optimal level of hydrophobicity is crucial, as too much can lead to increased hemolytic activity and toxicity towards mammalian cells. nih.gov

Table 2: Effect of Net Charge and Hydrophobicity on Antimicrobial Activity

Peptide Analog Net Charge Hydrophobicity Antimicrobial Activity Hemolytic Activity Reference
Magainin-2 +3 Moderate Moderate Low nih.gov
Magainin-2 + 10 Lys +13 Moderate High Low nih.gov
V13K +7 High High Moderate nih.gov

Development of Chimeric and Hybrid Peptides Incorporating this compound Motifs

A highly successful strategy in designing novel antimicrobial peptides is the creation of chimeric or hybrid molecules that combine functional domains from different parent peptides. This approach aims to synergize the desirable properties of each component, such as the potent antibacterial activity of one peptide and the low toxicity of another. nih.gov The N-terminal amphipathic α-helix of cecropins is a frequently used motif in the construction of these hybrids due to its potent membrane-disrupting activity and low hemolytic properties. nih.govmdpi.com

Hybrid peptides combining the N-terminal segment of cecropin A with portions of melittin, a potent hemolytic peptide from bee venom, have been extensively studied. nih.gov The rationale is to harness the broad-spectrum antimicrobial activity of melittin while mitigating its toxicity by coupling it with the less toxic cecropin domain. researchgate.net

Numerous studies have demonstrated that these hybrids, such as CA(1-8)M(1-18) and its shorter analogs, exhibit potent bactericidal activity against a wide range of bacteria, including antibiotic-resistant strains, often with reduced hemolytic activity compared to native melittin. nih.govoup.com For instance, the hybrid peptide BP100, derived from cecropin A and melittin, has shown promise, and its tryptophan-substituted analogs exhibited even greater antibacterial efficacy and improved cell selectivity. mdpi.com Shortened versions of these hybrids, like CM15, have also been developed to create smaller, more cost-effective molecules that retain significant antimicrobial potency. acs.org

Table 3: Activity of Cecropin-Melittin Hybrid Peptides

Peptide Sequence Origin Antibacterial Activity Hemolytic Activity Reference
Cecropin A Hyalophora cecropia High (Gram-negative) Low kvinzo.com
Melittin Bee venom High (Broad-spectrum) High kvinzo.com
CA(1-13)M(1-13) Hybrid High (Broad-spectrum) Low kvinzo.com
BP100 Hybrid High (Gram-negative) Low mdpi.com

Another promising class of hybrid peptides involves the fusion of a cecropin fragment with a segment of LL-37, a human cathelicidin antimicrobial peptide. nih.gov LL-37 possesses broad-spectrum antimicrobial and immunomodulatory activities. nih.gov By combining the N-terminal domain of cecropin A with the core antimicrobial region of LL-37, researchers have created novel peptides with enhanced properties. mdpi.com

The hybrid peptide Cecropin A(1-8)-LL37(17-30) (C-L) has been shown to have higher antibacterial activity against both Gram-positive and Gram-negative bacteria compared to its parent peptides, with no significant hemolytic activity. nih.govmdpi.com This hybrid has also demonstrated anti-inflammatory effects and the ability to protect against bacterial infections in animal models. nih.govfrontiersin.org The synergistic effect of combining these two motifs results in a potent antimicrobial agent with a favorable safety profile. mdpi.com

Table 4: Mentioned Compounds

Compound Name
This compound
Cecropin A
Melittin
LL-37
CA(1-8)M(1-18)
BP100
BP5
BP6
BP8
BP11
BP13
CM15
Cecropin A(1-8)-LL37(17-30) (C-L)
Magainin-2
V13K
Pep05
DP06
CaLL
CaMA
LLaMA

Recombinant Production Platforms for this compound and its Analogs

The development of effective and scalable production methods is crucial for the therapeutic and industrial application of this compound and its derivatives. Chemical synthesis, particularly solid-phase synthesis, is a viable option for producing these peptides on a laboratory scale. However, for peptides with longer sequences (over 25 amino acids), the yield and purity can decrease, making the process costly and hindering industrial-scale development. Biosynthesis using recombinant DNA technology offers a cost-effective and efficient alternative, enabling high yields and shorter production periods. Various host systems, including bacteria and yeast, have been engineered for this purpose.

Bacterial Expression Systems (e.g., Escherichia coli)

Escherichia coli (E. coli) is the most widely utilized bacterial host for recombinant protein production due to its rapid growth, well-understood genetics, low-cost culture media, and potential for high expression yields. However, the expression of antimicrobial peptides (AMPs) like this compound in E. coli presents significant challenges, primarily the peptide's inherent toxicity to the host cell and its susceptibility to degradation by host proteases.

To circumvent these issues, a common and effective strategy is the expression of this compound as a fusion protein. nih.gov In this approach, the gene encoding the cecropin is linked to the gene of a larger, more stable partner protein. This fusion masks the antimicrobial activity of the cecropin, protecting the host from its lethal effects. Several fusion partners have been successfully employed:

Thioredoxin (Trx): The Trx gene has been used to express a fusion protein with Musca domestica cecropin (Mdmcec). This strategy resulted in a high yield of the soluble fusion protein, which could be purified using affinity chromatography. mdpi.com

Intein: An intein-based self-cleavage system has been developed for the production of a Cecropin-like peptide, KR12AGPWR6. nih.govnih.gov The target peptide is fused to an intein, a protein segment that can be induced to self-cleave under specific conditions (e.g., changes in pH, temperature, or ionic strength), releasing the active peptide. nih.gov

Self-Aggregating Peptides: A novel approach involves fusing Cecropin A to a self-aggregating protein like ELK16. This fusion induces the formation of active inclusion bodies, which are dense aggregates of the protein. bbrc.in This method simplifies initial purification, as the inclusion bodies can be easily separated by centrifugation, and can lead to very high yields of the target peptide. bbrc.in

Expression of cecropins in E. coli often results in the accumulation of the fusion protein in insoluble aggregates known as inclusion bodies. researchgate.netnih.gov While this can protect the peptide from host proteases and prevent toxicity, it necessitates additional downstream processing steps. These include harvesting the inclusion bodies, solubilizing them with denaturing agents like urea, and then refolding the protein into its biologically active conformation. nih.gov

Optimization of fermentation conditions is critical to maximize the yield. Parameters such as host strain, culture medium, timing and concentration of the inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG), post-induction time, and aeration all significantly impact the final protein yield. researchgate.net

Fusion PartnerExpression FormPurification FeatureExample Cecropin AnalogReference
Thioredoxin (Trx)Soluble ProteinHisTrap HP affinity columnMdmcec mdpi.com
InteinSoluble ProteinNi-NTA column, Self-cleavageKR12AGPWR6 nih.govnih.gov
ELK16Inclusion BodiesCentrifugation, Acetic acid treatmentCecropin A bbrc.in
Tumor Necrosis Factor α (TNFα)Inclusion BodiesCNBr cleavageCecropin X researchgate.net

Yeast Expression Systems (e.g., Pichia pastoris, Saccharomyces cerevisiae)

Yeast expression systems have emerged as a powerful alternative to bacterial platforms for producing this compound and its analogs. They combine the rapid growth and ease of genetic manipulation of microorganisms with the capacity for post-translational modifications, such as protein folding and glycosylation, characteristic of eukaryotic cells. nih.gov The methylotrophic yeast Pichia pastoris and the baker's yeast Saccharomyces cerevisiae are the most commonly used hosts.

A key advantage of yeast systems, particularly P. pastoris, is their ability to secrete the recombinant peptide into the culture medium. nih.gov This is typically achieved by fusing the cecropin gene with a signal sequence, such as the α-mating factor pre-pro-leader sequence from S. cerevisiae, which directs the peptide into the secretory pathway. nih.gov Secretion simplifies purification by separating the product from the bulk of intracellular host proteins, circumvents the potential for intracellular toxicity, and avoids the need for inclusion body processing. nih.gov

Several studies have demonstrated the successful production of various cecropins in yeast:

Cecropin B in Pichia pastoris : A gene for Cecropin B was cloned into the pPICZαA vector and expressed in P. pastoris SMD1168. The recombinant peptide was successfully secreted into the culture medium, yielding 50 mg/L. nih.gov

CecropinXJ in Saccharomyces cerevisiae : The gene for CecropinXJ from Bombyx mori was expressed in S. cerevisiae INVSc1 using the pYES2/CT/α Factor vector. This system achieved a high level of secreted protein, reaching up to 1.437 g/L, with the recombinant cecropin accounting for nearly 80% of the total secreted protein. nih.govresearchgate.net

Cecropin D in Pichia pastoris : Using the pGAPZαA vector with the α-mating factor signal peptide, Cecropin D was secreted at very high levels, reaching up to 485.24 mg/L of culture medium. nih.gov

CecropinB2 in Pichia pastoris : A comparative study of E. coli, Bacillus subtilis, and P. pastoris for CecropinB2 production found that P. pastoris gave the highest yield, approximately 90 mg/L. mdpi.com

Yeast systems are generally considered less vulnerable to the toxic effects of AMPs compared to bacteria. mdpi.com They offer a robust platform for producing functional cecropins, including hybrid peptides like CecropinA-Magainin2, in sufficient quantities for research and potential commercial applications. nih.govresearchgate.net

Yeast HostExpression VectorSecretion SignalRecombinant ProductYieldReference
Pichia pastoris SMD1168pPICZαAα-mating factorCecropin B50 mg/L nih.gov
Saccharomyces cerevisiae INVSc1pYES2/CT/α Factorα-mating factorCecropinXJ1.437 g/L (total secreted protein) nih.govresearchgate.net
Pichia pastoris SMD1168pGAPZαAα-mating factorCecropin D485.24 mg/L nih.gov
Pichia pastoris SMD1168pGAPZαCprepro-peptideCecropinB2~90 mg/L mdpi.com
Pichia pastoris SMD1168pPICZα-Aα-mating factorCecropinA-Magainin2 (CA-MA)22 mg/L nih.gov

Strategies for High-Level Expression and Purification

Achieving high-level expression of this compound and its analogs, followed by efficient purification, is essential for their practical use. A combination of genetic, fermentation, and downstream processing strategies is employed to maximize yield and purity.

Expression Strategies:

Fusion Protein Systems: As detailed for E. coli, fusing the target peptide to a larger protein partner is a cornerstone strategy. This approach not only prevents host toxicity and proteolytic degradation but also often increases the expression level and simplifies initial purification steps. nih.govnih.gov In some cases, the fusion partner itself can drive the formation of aggregates or inclusion bodies, which can be easily isolated. bbrc.in

Secretion Signals: In yeast systems, the use of secretion signals like the α-mating factor is a powerful tool for high-level production. nih.gov Exporting the peptide to the culture medium avoids intracellular accumulation and toxicity, and significantly reduces the complexity of the subsequent purification process. nih.gov

Codon Optimization: The genetic sequence of the cecropin can be optimized to match the codon usage bias of the chosen expression host (E. coli or yeast). This can enhance the rate of translation and prevent premature termination, leading to higher protein yields.

Promoter Selection: The choice of promoter to drive gene expression is critical. Strong, inducible promoters are often used, such as the T7 promoter (induced by IPTG) in E. coli or the alcohol oxidase 1 (AOX1) promoter (induced by methanol) in P. pastoris. nih.govnih.gov This allows for a period of robust cell growth before the potentially toxic peptide is produced. Constitutive promoters, like the GAP promoter in P. pastoris, can also be used and may simplify the fermentation process by eliminating the need for an inducer. mdpi.com

Purification Strategies:

Initial Recovery: For intracellular expression in E. coli, cells are harvested and lysed. If the protein is in inclusion bodies, they are collected by centrifugation. researchgate.net For secreted proteins from yeast, the cell culture is centrifuged, and the supernatant containing the peptide is collected. nih.gov

Affinity Chromatography: This is often the primary purification step, especially for fusion proteins. A tag (e.g., a polyhistidine-tag or His-tag) is engineered into the fusion protein, which allows it to bind specifically to a chromatography resin (e.g., Nickel-NTA). nih.govnih.gov After washing away unbound proteins, the fusion protein is eluted in a highly purified form. nih.gov

Cleavage of the Fusion Tag: To obtain the active this compound peptide, the fusion partner must be removed. This is accomplished by incorporating a specific cleavage site between the fusion partner and the cecropin. The cleavage can be enzymatic (using proteases like enterokinase or Factor Xa) or chemical (using agents like cyanogen bromide). nih.govmdpi.com Recently, self-cleaving intein tags have become popular as they can be induced to cleave without the need for additional enzymes or harsh chemicals. nih.gov

Final Polishing: Following cleavage, further purification is typically required to separate the target peptide from the cleaved fusion tag and any remaining impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for this final "polishing" step, yielding a peptide of very high purity. nih.gov Cation-exchange chromatography is also used, taking advantage of the net positive charge of most cecropins. nih.govnih.gov

By combining these strategies, researchers can produce substantial quantities of pure, biologically active this compound and its derivatives for further study and application.

Advanced Research Methodologies in Cecropin C Studies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, CD, Fluorescence Spectroscopy)

Spectroscopic methods are fundamental in determining the three-dimensional structure of Cecropin-C and its conformational changes upon interacting with different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in elucidating the high-resolution structure of cecropins in membrane-mimetic environments. For instance, the structure of Cecropin (B1577577) P1 in dodecylphosphocholine (B1670865) (DPC) micelles was determined using NMR, revealing an α-helical structure for almost its entire length. acs.orgnih.govresearchgate.net Unlike other cecropins, there was no evidence of a hinge region, which is typically considered important for their activity. nih.govresearchgate.net NMR studies have also shown that the entire length of Cecropin P1 is protected from water by the micelles, suggesting a different mode of membrane interaction compared to other cecropins. acs.orgnih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy is widely used to analyze the secondary structure of cecropins. Studies have shown that while cecropins like Cecropin A adopt a random coil conformation in aqueous solutions, they transition to a predominantly α-helical structure in membrane-mimicking environments such as sodium dodecyl sulfate (B86663) (SDS) micelles, dodecylphosphocholine (DPC) micelles, and in the presence of trifluoroethanol (TFE). nih.govresearchgate.netnih.govnih.gov This induced helicity is a characteristic feature of many antimicrobial peptides and is believed to be crucial for their biological activity. nih.gov CD spectroscopy has been used to compare the secondary structures of various cecropin analogues, providing insights into their structure-activity relationships. nih.govnih.gov

Fluorescence Spectroscopy offers a sensitive means to probe the interactions of this compound with membranes. By using fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), researchers can investigate changes in membrane fluidity upon peptide binding. nih.gov Studies on cecropins have shown that they can significantly increase the fluorescence intensity of such probes, indicating a disruption of the membrane's lipid bilayer. nih.gov Furthermore, the intrinsic fluorescence of tryptophan residues in cecropin analogues can be monitored to understand the peptide's local environment and its depth of insertion into the lipid bilayer. nih.govacs.org For example, a blue shift in the tryptophan emission spectrum of melittin, a component of some hybrid peptides, suggests its deep insertion into the bilayer. acs.org

TechniqueApplication in this compound StudiesKey Findings
NMR Spectroscopy High-resolution 3D structure determination in membrane mimetics.Cecropin P1 forms a continuous α-helix in DPC micelles without a hinge. acs.orgnih.govresearchgate.net
Circular Dichroism (CD) Analysis of secondary structure in various environments.Cecropins transition from random coil to α-helical in membrane-like conditions. nih.govresearchgate.netnih.gov
Fluorescence Spectroscopy Studying peptide-membrane interactions and changes in membrane properties.Cecropins can alter membrane fluidity and their tryptophan residues report on the membrane environment. nih.govnih.govacs.org

Microscopy for Morphological and Ultrastructural Analysis (e.g., SEM, TEM)

Electron microscopy techniques provide direct visual evidence of the effects of this compound on the morphology and ultrastructure of target cells.

Scanning Electron Microscopy (SEM) is employed to observe the surface topography of bacteria and other cells after treatment with cecropins. Studies have revealed that cecropins can cause significant damage to the bacterial cell surface, leading to the formation of blisters, dents, and protrusions. semanticscholar.org These morphological changes are indicative of the peptide's disruptive interaction with the cell envelope. semanticscholar.org

Transmission Electron Microscopy (TEM) allows for the visualization of internal ultrastructural changes within cells. TEM studies have shown that cecropins can cause severe disruption of liposomes, leading to the formation of irregularly shaped, broken vesicles. nthu.edu.tw In bacteria, TEM has revealed that cecropins can disrupt the cell membrane, leading to the leakage of cytoplasmic contents. researchgate.net Furthermore, TEM has been used to show that cecropins can prevent the formation of bacterial biofilms by targeting adhesive structures like fimbriae. researchgate.net

Microscopy TechniqueApplication in this compound StudiesObserved Effects
Scanning Electron Microscopy (SEM) Visualization of bacterial surface morphology.Formation of blisters, dents, and protrusions on the cell surface. semanticscholar.org
Transmission Electron Microscopy (TEM) Analysis of internal ultrastructural changes in cells and liposomes.Disruption of liposomes, membrane damage in bacteria, and inhibition of biofilm structures. nthu.edu.twresearchgate.netresearchgate.net

Membrane Mimetic Systems for Interaction Studies (e.g., liposomes, micelles)

To study the interaction of this compound with biological membranes in a controlled environment, various membrane mimetic systems are utilized. These systems simulate the lipid bilayer of cell membranes.

Liposomes , which are spherical vesicles composed of a lipid bilayer, are extensively used to model cell membranes. Large unilamellar vesicles (LUVs) of varying phospholipid compositions are used to mimic bacterial and mammalian membranes. nih.gov Dye leakage assays with liposomes are a common method to assess the membrane-permeabilizing activity of cecropins. nih.gov These studies have shown that cecropins are more effective at disrupting membranes that mimic those of bacteria. nih.gov

Micelles , such as those formed by sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC), provide a membrane-like environment for structural studies of cecropins by NMR and CD spectroscopy. acs.orgnih.govresearchgate.netnih.govnih.gov In these micellar environments, cecropins adopt their characteristic α-helical structure, which is believed to be their active conformation. nih.govnih.gov

Membrane MimeticApplication in this compound StudiesKey Insights
Liposomes (LUVs) Modeling cell membranes for interaction and permeability studies.Cecropins show preferential disruption of bacterial membrane mimics. nih.gov
Micelles (SDS, DPC) Providing a membrane-like environment for structural analysis by NMR and CD.Induce the α-helical conformation of cecropins. acs.orgnih.govresearchgate.netnih.govnih.gov

Genetic Engineering Approaches (e.g., CRISPR/Cas9 for gene deletion/modification)

Genetic engineering techniques have been pivotal in the production of cecropins for research and in exploring their potential applications.

The expression of synthetic genes encoding cecropins in various host systems is a common approach to produce these peptides in larger quantities for functional and structural studies. nih.gov Escherichia coli is frequently used as a host for the overexpression of cecropin genes. mdpi.com To overcome the toxicity of the expressed peptide to the host cells, cecropins are often produced as fusion proteins with partners like calmodulin or intein, which can be cleaved off later to yield the active peptide. nih.govresearchgate.netmdpi.com

Furthermore, genetic engineering has been used to create transgenic plants that express cecropin genes, conferring enhanced resistance to bacterial pathogens. nih.gov For instance, transgenic tomato plants expressing the cecropin B gene have shown increased protection against bacterial diseases. nih.gov Similarly, the expression of a synthetic cecropin A gene in rice endosperm has been shown to provide resistance against fungal and bacterial pathogens. nih.gov While CRISPR/Cas9 is a powerful tool for gene editing, its specific application for the deletion or modification of endogenous cecropin genes in insects for research purposes is an emerging area.

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, particularly molecular dynamics (MD) simulations, have become indispensable for understanding the behavior of this compound at an atomic level.

Predicting Peptide-Membrane Interactions

MD simulations are used to model the initial interactions of cecropins with the lipid bilayer. These simulations can predict how the peptide adsorbs onto the membrane surface and inserts into the hydrophobic core. researchgate.net By simulating the peptide in different orientations relative to the membrane, researchers can identify the most energetically favorable interactions. researchgate.net These simulations have highlighted the importance of both electrostatic interactions between the cationic peptide and anionic lipid headgroups, as well as hydrophobic interactions between the peptide's nonpolar residues and the lipid acyl chains. researchgate.net Computational studies can also predict the structure of cecropins when tethered to a surface, which is relevant for the development of antimicrobial surfaces. nih.govacs.org

Elucidating Pore Formation Mechanisms

A key aspect of the antimicrobial activity of many cecropins is their ability to form pores in bacterial membranes. MD simulations have been employed to investigate the mechanisms of pore formation. mdpi.com These simulations can model the aggregation of multiple peptide molecules within the membrane and their arrangement to form a transmembrane channel. researchgate.net The "barrel-stave" and "toroidal-pore" models are two prominent mechanisms of pore formation that have been explored through computational studies. nih.govnih.gov In the barrel-stave model, the peptides assemble like the staves of a barrel to form the pore, while in the toroidal-pore model, the pore is lined by both peptides and lipid headgroups. nih.govnih.gov While direct simulation of spontaneous pore formation is computationally demanding, these models provide valuable insights into the plausible structures of these pores. mdpi.com

Computational ApproachApplication in this compound StudiesInsights Gained
Molecular Dynamics (MD) Simulations Predicting peptide-membrane interactions at the atomic level.Elucidation of the roles of electrostatic and hydrophobic forces in peptide binding and insertion. researchgate.net
MD Simulations Elucidating the mechanisms of membrane pore formation.Providing molecular models for "barrel-stave" and "toroidal-pore" formation. nih.govnih.gov

Structure Prediction and Optimization

The development of potent this compound analogues and a deeper understanding of their mechanism of action are heavily reliant on advanced research methodologies for structure prediction and optimization. Given the challenges in experimental structure determination, computational, or in silico, approaches have become indispensable tools in this field. These methods allow for the detailed investigation of this compound's three-dimensional structure, its interaction with bacterial membranes, and provide a framework for the rational design of new peptides with enhanced characteristics.

Structure Prediction Methodologies

Predicting the tertiary structure of this compound is crucial as its biological function is intrinsically linked to its spatial conformation. Cecropins typically adopt an unstructured or random coil conformation in aqueous solutions but fold into a characteristic amphipathic α-helical structure upon encountering a membrane environment. nih.govmdpi.com The archetypal cecropin structure consists of an N-terminal amphipathic α-helix and a more hydrophobic C-terminal α-helix, connected by a flexible hinge region. nih.govmdpi.com

Computational approaches are essential for modeling these structures and their dynamic behaviors:

Homology Modeling: This technique constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). longdom.orgcmu.edu Given the high degree of sequence homology within the cecropin family, the known structures of peptides like Cecropin A or Papiliocin can serve as effective templates to model this compound. nih.gov Bioinformatics tools such as SWISS-MODEL and MODELLER are frequently used for this purpose. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. nih.govacs.org For this compound, all-atom MD simulations provide insights into its conformational changes when transitioning from an aqueous to a membrane environment, the stability of its helical structure, and its precise mode of interaction with lipid bilayers. mdpi.comresearchgate.net Studies have shown these simulations can model how cecropins insert into membranes, form pores, and the critical role of both hydrophobic and electrostatic interactions in this process. nih.govacs.org

MethodologyPurpose in this compound ResearchKey Findings from Studies on Cecropins
Homology Modeling Predicts the 3D structure of this compound using a known structure from a homologous cecropin (e.g., Cecropin A) as a template. nih.govlongdom.orgEnables the generation of initial structural models for further analysis and rational design. nih.govmdpi.com
Secondary Structure Prediction Identifies regions likely to form α-helices, β-sheets, or random coils based on the amino acid sequence.Confirms the characteristic helix-hinge-helix motif of the cecropin family. nih.govmdpi.com
Molecular Dynamics (MD) Simulation Simulates the dynamic behavior of this compound, particularly its interaction with bacterial cell membranes at an atomic level. nih.govacs.orgReveals that cecropins are unstructured in solution but fold into α-helices in membrane environments. mdpi.com It also models membrane insertion and pore formation. researchgate.netnih.gov

Peptide Optimization Strategies

The insights gained from structure prediction are foundational for the rational design and optimization of this compound. The goal of optimization is to enhance desired properties such as antimicrobial potency, stability against proteolytic degradation, and selectivity for bacterial over mammalian cells. nih.govmdpi.com

Key optimization strategies include:

Amino Acid Substitution: Strategically replacing specific amino acid residues can modulate the peptide's physicochemical properties. nih.gov For instance, substituting neutral or negatively charged residues with cationic ones (like Lysine (B10760008) or Arginine) can increase the net positive charge, enhancing the initial electrostatic attraction to negatively charged bacterial membranes. nih.govnih.gov Increasing hydrophobicity, often by adding residues like Tryptophan, can improve membrane penetration. nih.gov

C-Terminal Amidation: A common post-translational modification in natural antimicrobial peptides, the amidation of the C-terminus involves replacing the terminal carboxyl group with an amide group. mdpi.comnih.gov This modification neutralizes the negative charge, which can enhance interaction with the lipid bilayer and, crucially, increases the peptide's resistance to degradation by host carboxypeptidases. nih.govasm.org Studies have shown that C-terminal amidation is often essential for broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. asm.org

Truncation and Hybridization: Rational design can identify the minimal sequence required for antimicrobial activity, allowing for the creation of shorter, truncated analogues that are more cost-effective to synthesize. nih.gov Hybridization is another powerful strategy, which involves combining functional domains from different peptides. For example, the potent N-terminal helical region of a cecropin might be fused with a sequence from another peptide to create a novel molecule with a unique activity profile. rcsb.org

End-Tagging: The addition of a "tag," such as a tripeptide stretch of hydrophobic residues (e.g., Arginine-Tryptophan-Tryptophan), to the C-terminus can significantly enhance the peptide's stability and potency. nih.gov

Optimization StrategyDescriptionResulting Improvement
Amino Acid Substitution Replacing specific amino acids to alter net charge or hydrophobicity. nih.govEnhanced electrostatic interaction with bacterial membranes and improved potency. nih.govnih.gov
C-Terminal Amidation Replacing the C-terminal carboxyl group with an amide group. mdpi.comIncreased stability against enzymatic degradation and enhanced antibacterial activity. nih.govasm.org
Sequence Truncation Shortening the peptide to the minimal active fragment. nih.govReduced synthesis cost while retaining biological activity. nih.gov
Hydrophobic End-Tagging Incorporating a stretch of hydrophobic residues (e.g., RWW) at the C-terminus. nih.govImproved peptide stability and antimicrobial potency. nih.gov
Hybridization Combining active domains from two or more different peptides. rcsb.orgCreation of novel peptides with potentially broader activity spectra or improved selectivity. rcsb.org

Through the iterative application of these predictive and optimization methodologies, researchers can systematically refine the structure of this compound to develop new therapeutic candidates with superior performance against pathogenic microorganisms.

Future Research Directions for Cecropin C

Elucidating Underexplored Biological Activities of Cecropin-C

While the antimicrobial effects of cecropins are their most studied feature, preliminary evidence suggests they possess other significant biological activities that are less understood. Future research should focus on systematically characterizing these underexplored functions. For instance, some studies on cecropins, such as Cecropin (B1577577) A, have revealed potent anti-inflammatory properties. Cecropin A has been shown to suppress the production of inflammatory mediators like nitrite and various cytokines in mouse macrophage cells stimulated with lipopolysaccharide (LPS) alfa-chemistry.com. It appears to achieve this by inhibiting intracellular cell signaling via the ERK, JNK, and p38 MAPK pathways alfa-chemistry.com. A thorough investigation is needed to determine if this compound shares these anti-inflammatory capabilities and to elucidate the specific molecular pathways involved.

Furthermore, the potential antiviral and anticancer activities of cecropins are emerging as exciting research frontiers acs.org. The mechanisms underlying these potential activities are not well understood and warrant dedicated investigation. Research should aim to identify the specific types of viruses and cancer cells susceptible to this compound, clarify its mode of action in these contexts—whether through direct membrane lysis or other intracellular mechanisms—and assess its selectivity for pathological cells over healthy host cells.

Deeper Understanding of this compound Specific Mechanism(s) of Action

The primary mechanism of action for cecropins is widely accepted to be the disruption of microbial cell membranes nih.govmdpi.com. However, the precise biophysical interactions and the full spectrum of their mechanisms are still being unraveled. Cecropins are α-helical peptides that are thought to act via different models of membrane permeabilization, such as the "barrel-stave" or "toroidal pore" models, which create pores in the membrane, or the "carpet model," where the peptides accumulate on and disrupt the membrane surface nih.govmdpi.com. Studies on Cecropin P1 have shown that it forms a long α-helix that becomes buried in membrane-mimetic micelles acs.org. Future studies should employ advanced imaging and biophysical techniques to visualize the specific interaction of this compound with bacterial and fungal membranes to determine its preferred mode of action.

Beyond membrane disruption, evidence suggests that cecropins may have intracellular targets. After permeabilizing the cell membrane, some AMPs can interact with intracellular components like DNA and RNA, inhibiting crucial cellular processes acs.orgmdpi.com. Research on Cecropin P1 indicated that its C-terminal region could affect its DNA-binding capacity, suggesting a secondary mechanism of action contributing to its antimicrobial activity acs.org. A key direction for future research is to investigate whether this compound can translocate across the cell membrane and engage with intracellular targets, which would provide a more complete picture of its lethality and could explain its efficacy against a wide range of pathogens. Studies on Cecropin A against Candida albicans have shown it can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, in addition to damaging the cell wall and membrane nih.gov. Investigating similar multi-modal mechanisms for this compound is a crucial next step.

Development of Advanced Delivery Systems for Preclinical Applications

A significant hurdle in the therapeutic application of peptide-based drugs like this compound is their potential for degradation by proteases and their bioavailability. The development of advanced delivery systems is paramount for overcoming these challenges in preclinical models researchgate.net. Nanocarrier vehicles, such as lipid- or polymer-based nanoparticles, offer a promising strategy to encapsulate and protect this compound, potentially enhancing its stability and pharmacokinetic profile nih.gov.

Future research should focus on designing and testing various nanoformulations for this compound. For example, hydrogel-based systems, which can provide sustained release and protection from enzymatic degradation, have been successfully used for other AMPs like LL-37 nih.gov. Another innovative approach is the use of DNA-based delivery systems, where a genetic sequence encoding the peptide is delivered to host cells, which then produce the AMP in situ nih.gov. Exploring these advanced platforms will be essential for translating the potent in vitro activity of this compound into effective in vivo preclinical outcomes scispace.comresearchgate.net. These delivery systems could be tailored for specific applications, such as topical delivery for skin infections or targeted delivery to tumor sites.

Exploration of Synergistic Effects with Conventional Antimicrobials

Combining AMPs with conventional antibiotics is a promising strategy to enhance antimicrobial efficacy, reduce required drug concentrations, and potentially circumvent resistance nih.gov. Cecropins can increase the permeability of bacterial membranes, which may facilitate the entry of conventional antibiotics that act on intracellular targets nih.gov. This synergistic action could revive the effectiveness of older antibiotics against which resistance has developed.

Future research should systematically screen for synergistic interactions between this compound and a wide array of conventional antibiotics against clinically relevant, multidrug-resistant pathogens. Studies on a cecropin-like peptide (CeHS-1 GPK) have already demonstrated synergistic or additive effects when combined with antibiotics like kanamycin and ampicillin against bacteria such as P. aeruginosa and B. subtilis mdpi.com. Similarly, Cecropin A has been shown to disrupt biofilms of uropathogenic E. coli, enhancing the efficacy of the antibiotic nalidixic acid nih.govresearchgate.net. Investigating this compound's anti-biofilm capabilities, alone and in combination with other drugs, is a critical research avenue.

Table 1: Synergistic Activity of a Cecropin-Like Peptide (CeHS-1 GPK) with Conventional Antibiotics

MicroorganismCombinationFractional Inhibitory Concentration (FIC) IndexInterpretationReference
E. coliCeHS-1 GPK + Ampicillin0.75Additive mdpi.com
B. subtilisCeHS-1 GPK + Ampicillin0.75Additive mdpi.com
P. aeruginosaCeHS-1 GPK + Ampicillin0.75Additive mdpi.com
S. aureusCeHS-1 GPK + Ampicillin3Indifferent mdpi.com
B. subtilisCeHS-1 GPK + Kanamycin0.5Synergism mdpi.com
P. aeruginosaCeHS-1 GPK + Kanamycin0.5Synergism mdpi.com

Data adapted from a study on a cecropin-like peptide, indicating potential avenues for this compound research.

Continued Investigation into Resistance Mechanisms against this compound

While a key advantage of AMPs is that bacteria are thought to develop resistance to them more slowly than to conventional antibiotics, resistance is not impossible nih.gov. The multifaceted mechanism of action of cecropins, often involving membrane disruption, makes the development of resistance more complex for the pathogen mdpi.comresearchgate.net. However, bacteria can evolve various strategies to resist AMPs, including modifying their cell surface to reduce cationic peptide binding, producing proteases to degrade the peptides, or utilizing efflux pumps to expel them mdpi.com.

Q & A

Q. What experimental methodologies are critical for studying Cecropin-C’s structure-function relationship?

this compound’s antimicrobial activity is closely tied to its structural flexibility, which includes α-helical and β-sheet conformations. Key methodologies include:

  • X-ray diffraction and Fourier-transform infrared spectroscopy (FTIR) to resolve secondary structures under varying conditions (e.g., lipid environments) .
  • Circular dichroism (CD) to monitor conformational changes in solution.
  • Membrane interaction assays using model lipid bilayers (e.g., liposomes) to mimic bacterial membranes and assess pore-forming activity .
  • Recommendation: Combine multiple techniques to account for structural heterogeneity, as this compound may adopt mixed populations of α/β conformations depending on environmental factors .

Q. How can researchers design experiments to validate this compound’s antimicrobial specificity?

  • Minimum inhibitory concentration (MIC) assays against Gram-negative/positive bacteria and eukaryotic cells (e.g., T2 cells) to evaluate selectivity .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Lipid composition studies : Use bacterial vs. mammalian membrane mimics to test pore-forming specificity .
  • Data interpretation: Compare activity profiles with structural data to identify residues critical for target specificity.

Advanced Research Questions

Q. How should researchers address contradictions in structural data for this compound across studies?

Discrepancies in reported structures (e.g., α-helix vs. β-sheet dominance) often arise from experimental variables such as:

  • Environmental conditions : pH, ionic strength, and lipid composition (e.g., D2O vs. buffer systems) .
  • Sample preparation : Aggregation during prolonged incubation (e.g., 72 hours in FTIR studies) .
  • Methodological solution: Standardize protocols (e.g., incubation time, solvent systems) and use cryo-electron microscopy (cryo-EM) to capture transient structural states .

Q. What strategies optimize experimental reproducibility in this compound membrane interaction studies?

  • Membrane model selection : Use lipid bilayers with defined compositions (e.g., POPC/POPG for bacterial membranes).
  • Control experiments : Include peptides with known mechanisms (e.g., melittin) to validate assay conditions .
  • Data transparency : Document raw data (e.g., diffraction patterns, spectral baselines) in supplementary materials to enable cross-study validation .

Q. How can computational modeling complement experimental studies of this compound’s dynamic behavior?

  • Molecular dynamics (MD) simulations : Predict conformational changes in lipid bilayers over microsecond timescales.
  • Free-energy calculations : Identify favorable binding modes (e.g., insertion depth, tilt angle) .
  • Integration: Validate simulations with experimental data (e.g., cryo-EM, CD) to refine force field parameters .

Q. What are the challenges in correlating this compound’s in vitro activity with in vivo efficacy?

  • Bioavailability factors : Test stability in serum-containing media to simulate physiological degradation.
  • Toxicity assays : Evaluate hemolytic activity and cytotoxicity in primary mammalian cells.
  • Experimental design: Use transwell assays to model epithelial barrier penetration and tissue distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.